N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4-dimethoxybenzenesulfonamide
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Overview
Description
N-{2-[2-(3-Fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4-dimethoxybenzene-1-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazolothiazole core, which is known for its biological activity, and a sulfonamide group, which is often associated with antibacterial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(3-Fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4-dimethoxybenzene-1-sulfonamide typically involves multiple steps:
Formation of the Triazolothiazole Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include hydrazine derivatives and thiourea.
Introduction of the Fluorophenyl Group: This step can be achieved through electrophilic aromatic substitution or cross-coupling reactions using fluorinated aromatic compounds.
Attachment of the Sulfonamide Group: This step involves the reaction of the intermediate with sulfonyl chlorides in the presence of a base such as triethylamine.
Final Coupling: The final step involves coupling the triazolothiazole intermediate with the dimethoxybenzene derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating mixtures (nitric acid and sulfuric acid).
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
Due to its structural features, the compound is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine
Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the treatment of bacterial infections and certain types of cancer.
Industry
The compound’s unique properties make it a candidate for use in various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-{2-[2-(3-Fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4-dimethoxybenzene-1-sulfonamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the inhibition of biological processes essential for the survival of bacteria or cancer cells. The sulfonamide group is known to inhibit dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[2-(3-Chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4-dimethoxybenzene-1-sulfonamide
- N-{2-[2-(3-Bromophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4-dimethoxybenzene-1-sulfonamide
Uniqueness
The presence of the fluorophenyl group in N-{2-[2-(3-Fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4-dimethoxybenzene-1-sulfonamide imparts unique electronic properties that can enhance its biological activity and stability compared to its chlorinated or brominated analogs.
Properties
Molecular Formula |
C20H19FN4O4S2 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2,4-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C20H19FN4O4S2/c1-28-16-6-7-18(17(11-16)29-2)31(26,27)22-9-8-15-12-30-20-23-19(24-25(15)20)13-4-3-5-14(21)10-13/h3-7,10-12,22H,8-9H2,1-2H3 |
InChI Key |
GXKYYKAOSFZRQL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=CC=C4)F)OC |
Origin of Product |
United States |
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